2-Hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
2-Hydroxy-4’-methyl-[1,1’-biphenyl]-4-carboxamide is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a hydroxyl group, a methyl group, and a carboxamide group attached to a biphenyl structure. Biphenyl compounds are known for their stability and versatility in various chemical reactions, making them valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4’-methyl-[1,1’-biphenyl]-4-carboxamide typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of Functional Groups: The hydroxyl and methyl groups can be introduced through electrophilic aromatic substitution reactions.
Formation of Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
In industrial settings, the production of 2-Hydroxy-4’-methyl-[1,1’-biphenyl]-4-carboxamide may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound while minimizing waste and production costs.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4’-methyl-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Halogens, nitric acid
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
2-Hydroxy-4’-methyl-[1,1’-biphenyl]-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-4’-methyl-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-[1,1’-biphenyl]-4-carboxamide: Lacks the methyl group, which may affect its chemical reactivity and biological activity.
4’-Methyl-[1,1’-biphenyl]-4-carboxamide: Lacks the hydroxyl group, which may influence its solubility and interaction with molecular targets.
Uniqueness
2-Hydroxy-4’-methyl-[1,1’-biphenyl]-4-carboxamide is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-hydroxy-4-(4-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-2-4-10(5-3-9)12-7-6-11(14(15)17)8-13(12)16/h2-8,16H,1H3,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHDEXVWEBFWDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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